![molecular formula C23H25ClN2O B14723937 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol CAS No. 6310-63-0](/img/structure/B14723937.png)
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly under mild conditions, producing the desired compound in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a photosensitizer in photochemical reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol involves its interaction with molecular targets through its tertiary amino and phenolic hydroxyl groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways . The compound’s ability to act as a photosensitizer is particularly noteworthy, as it can absorb light and transfer energy to other molecules, facilitating photochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Michler’s ketone: A related compound with similar structural features but without the chlorophenol group.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Another similar compound with a hydroxyl group instead of a chlorophenol group.
Uniqueness
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol is unique due to the presence of the chlorophenol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorophenol functionality is advantageous .
Eigenschaften
CAS-Nummer |
6310-63-0 |
|---|---|
Molekularformel |
C23H25ClN2O |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
2-[bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H25ClN2O/c1-25(2)19-10-5-16(6-11-19)23(21-15-18(24)9-14-22(21)27)17-7-12-20(13-8-17)26(3)4/h5-15,23,27H,1-4H3 |
InChI-Schlüssel |
GNAGPLJSQBXRID-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
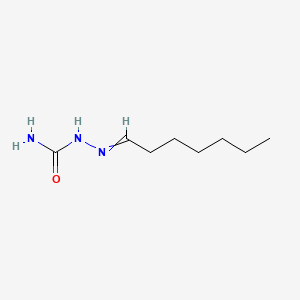
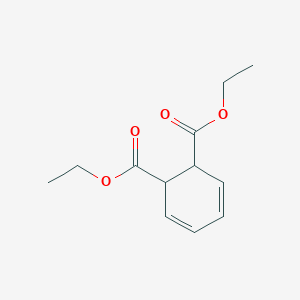
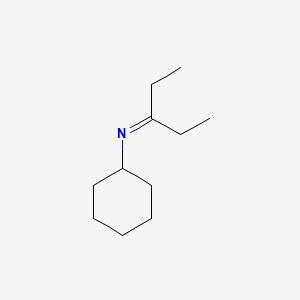
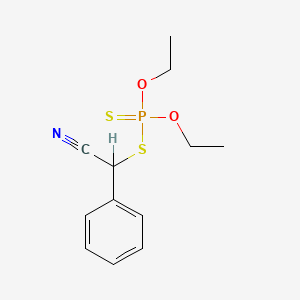

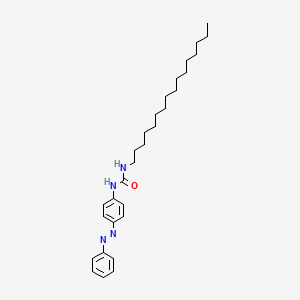

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)


![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
